4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Overview
Description
The compound “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is a derivative of quinoline, a type of heterocyclic compound. It contains a quinoline core structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . This compound has a chlorine atom at the 4th position, an iodine atom at the 6th position, and a carboxylic acid ethyl ester group at the 3rd position of the quinoline structure .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is characterized by the presence of a quinoline core, with a chlorine atom, an iodine atom, and a carboxylic acid ethyl ester group attached at specific positions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, but specific details are not available in the retrieved resources.Scientific Research Applications
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Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters
- Scientific Field : Organic Chemistry
- Application Summary : This research describes a convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters via a domino process .
- Methods of Application : The synthesis employs arylmethyl azides as the precursor which undergoes an acid-promoted rearrangement to give an N-aryl iminium ion .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
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Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
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Synthesis of Biologically and Pharmaceutically Active Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involves the synthesis of biologically and pharmaceutically active compounds .
- Methods of Application : The methods of application are not specified in the available information .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
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Synthesis of 1-Substituted Quinolones
- Scientific Field : Organic Chemistry
- Application Summary : This research describes a method for the synthesis of 1-substituted quinolones .
- Methods of Application : The synthesis involves the coupling between aniline and a quinolone ring .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
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4-Chloro-3-iodo-quinoline-6-carboxylic acid methyl ester
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The methods of application are not specified in the available information .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
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Selection of boron reagents for Suzuki–Miyaura coupling
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the selection of boron reagents for Suzuki–Miyaura coupling .
- Methods of Application : The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
properties
IUPAC Name |
ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMPIMYGDXLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476546 | |
Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester | |
CAS RN |
206257-60-5 | |
Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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